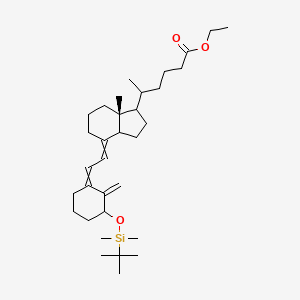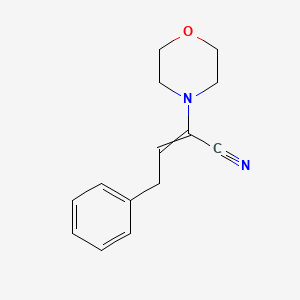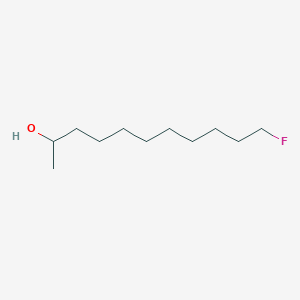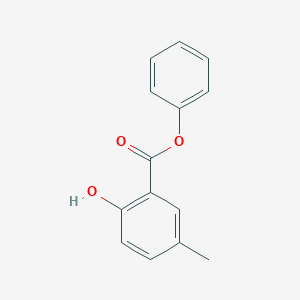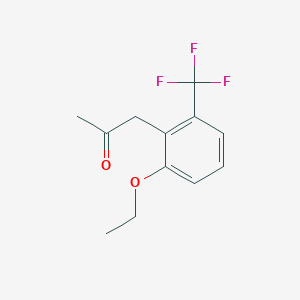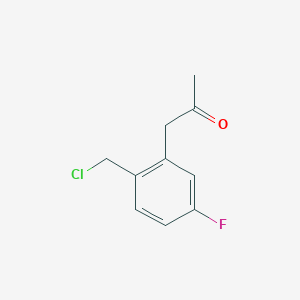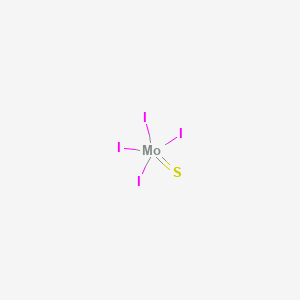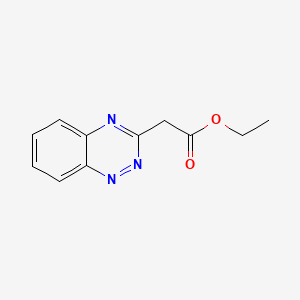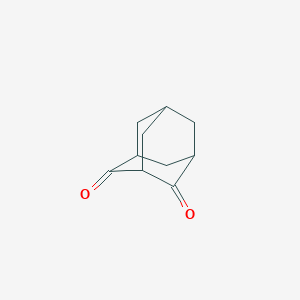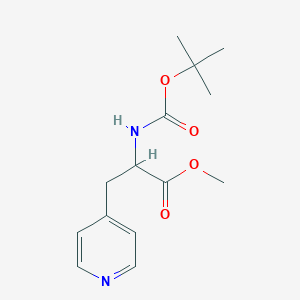
Methyl (2S)-2-(Boc-amino)-3-(4-pyridyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. Flow microreactors allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The pyridyl ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in DCM is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the pyridyl ring.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Various substituted esters or amides can be formed.
Oxidation: Oxidized pyridyl derivatives can be obtained.
Scientific Research Applications
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modifying biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2r)-2-amino-3-(4-pyridyl)propanoate: Lacks the Boc protecting group, making it more reactive.
Methyl (2r)-2-[(benzyloxy)carbonylamino]-3-(4-pyridyl)propanoate: Uses a different protecting group (benzyloxycarbonyl or Cbz) which has different removal conditions.
Uniqueness
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is unique due to the presence of the Boc protecting group, which is stable under a variety of conditions and can be selectively removed under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNTBDWQKLOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
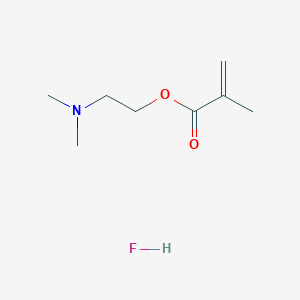
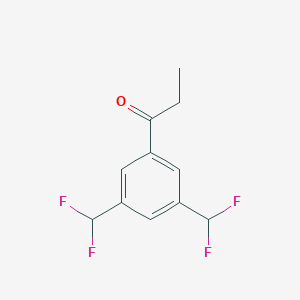

![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
